molecular formula C11H22N2O2 B172453 Tert-butyl (3-methylpiperidin-3-yl)carbamate CAS No. 169750-96-3

Tert-butyl (3-methylpiperidin-3-yl)carbamate

Cat. No. B172453
M. Wt: 214.3 g/mol
InChI Key: IKLFTJQKKCELGD-UHFFFAOYSA-N
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Description

Tert-butyl (3-methylpiperidin-3-yl)carbamate is a chemical compound with the molecular formula C11H22N2O2 . It has a molecular weight of 214.31 . It is a solid substance .


Molecular Structure Analysis

The InChI code for Tert-butyl (3-methylpiperidin-3-yl)carbamate is 1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14) . The canonical SMILES representation is CC©©OC(=O)NCC1CCCNC1 .


Physical And Chemical Properties Analysis

Tert-butyl (3-methylpiperidin-3-yl)carbamate is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : Tert-butyl (3-methylpiperidin-3-yl)carbamate is a chemical compound used in the field of chemical synthesis .
  • Palladium-Catalyzed Synthesis

    • Summary of Application : Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
    • Results or Outcomes : The outcomes of this application would be the successful synthesis of N-Boc-protected anilines .

It’s also mentioned in a study involving liquid–liquid extraction , but the specific role of “Tert-butyl (3-methylpiperidin-3-yl)carbamate” in this process is not clearly stated.

It’s also mentioned in a study involving liquid–liquid extraction , but the specific role of “Tert-butyl (3-methylpiperidin-3-yl)carbamate” in this process is not clearly stated.

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P271, P280, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, and P352 .

properties

IUPAC Name

tert-butyl N-(3-methylpiperidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLFTJQKKCELGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599245
Record name tert-Butyl (3-methylpiperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3-methylpiperidin-3-yl)carbamate

CAS RN

169750-96-3
Record name tert-Butyl (3-methylpiperidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzyl 3-(tert-butoxycarbonylamino)-3-methylpiperidine-1-carboxylate (1.4 g, 4.0 mmol) and 10% Pd/C (0.21 g, 0.2 mmol) in MeOH (20 mL) were stirred under H2 atmosphere (1 atm) for 1 hour. The catalyst was removed by filtration and washed with methanol. The filtrate was concentrated to give tert-butyl 3-methylpiperidin-3-ylcarbamate (0.62 g, 72% yield) as a solid.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.21 g
Type
catalyst
Reaction Step One

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